

3-Carboxy-4-nitrophenol synthesis pathways

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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzoic acid

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An In-depth Technical Guide to the Synthesis of 3-Carboxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 3-carboxy-4-nitrophenol, also known as 3-hydroxy-4-nitrobenzoic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Core Synthesis Pathways

3-Carboxy-4-nitrophenol is a valuable intermediate in the synthesis of various organic molecules. The primary methods for its preparation involve the nitration of a substituted benzene ring. The following sections describe the most common and effective synthesis pathways.

Pathway 1: Direct Nitration of 3-Hydroxybenzoic Acid

The most direct route to 3-carboxy-4-nitrophenol is the electrophilic nitration of 3-hydroxybenzoic acid. This method utilizes a nitrating agent to introduce a nitro group onto the aromatic ring. The hydroxyl and carboxyl groups on the starting material direct the position of the incoming nitro group.

Experimental Protocol:

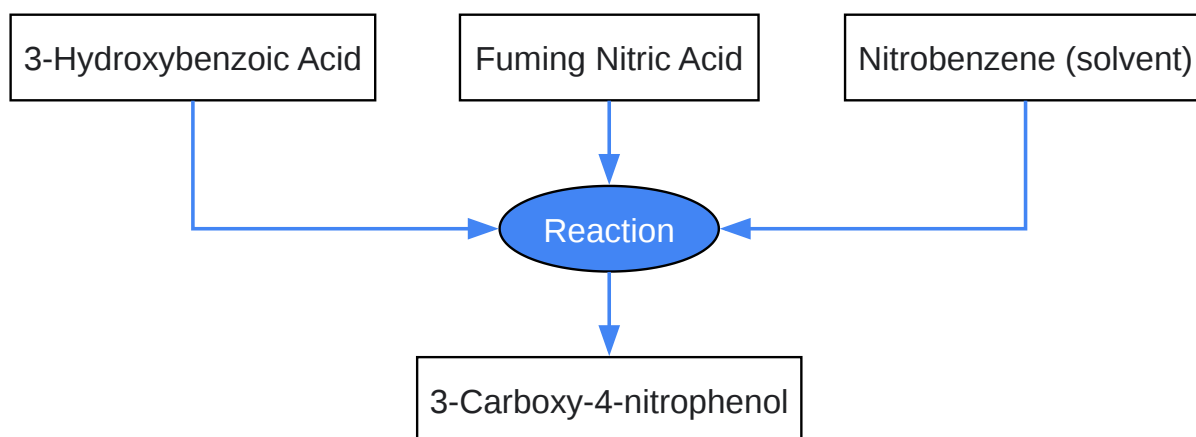
A common procedure for the nitration of 3-hydroxybenzoic acid involves the use of fuming nitric acid in a suitable solvent.^[1]

- Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.
- Cooling: Cool the solution to a temperature between 35-40°C.
- Nitration: Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene to the cooled mixture with continuous stirring over a period of 4 hours.
- Isolation: Filter the resulting product from the reaction mixture.
- Washing: Wash the isolated solid with carbon tetrachloride.
- Purification: Recrystallize the crude product from dilute alcohol to obtain pure 3-hydroxy-4-nitrobenzoic acid.

Quantitative Data:

Parameter	Value	Reference
Starting Material	m-Hydroxybenzoic Acid	^[1]
Yield	15%	^[1]
Melting Point	227-228°C	^[1]

Reaction Diagram:



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Direct nitration of 3-hydroxybenzoic acid.

Pathway 2: Nitration of m-Cresol followed by Oxidation

An alternative two-step pathway involves the nitration of m-cresol, followed by the oxidation of the methyl group to a carboxylic acid. This method can offer high yields and is suitable for large-scale industrial production.[2]

Experimental Protocol:

This process is typically carried out in two main stages:

Step 1: Nitration of m-Cresol

- **Reaction Setup:** In a reactor, combine 108g (1mol) of m-cresol, a catalytic amount of metallic lithium (0.2-0.3mol), and 700-1000mL of sulfuric acid.
- **Nitration:** While stirring at a controlled temperature (40-50°C), slowly add 350-500mL of concentrated nitric acid.
- **Reaction:** After the addition is complete, continue the reaction for 2 hours.
- **Isolation:** Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.

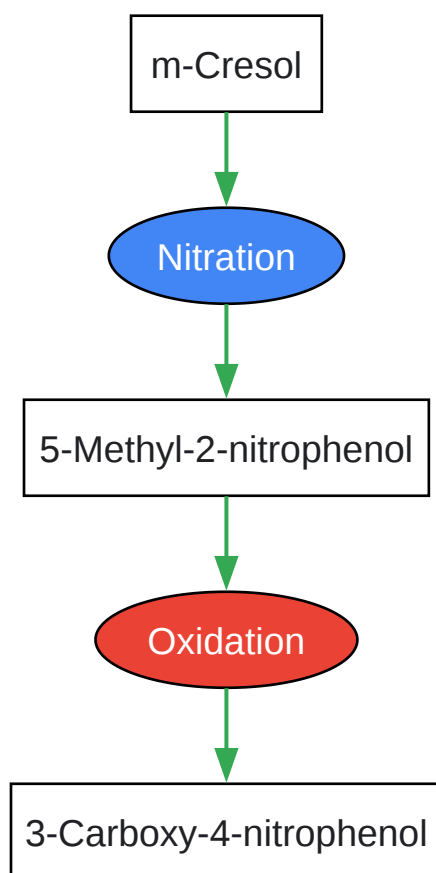
Step 2: Oxidation of 5-Methyl-2-nitrophenol

- Dissolution: Dissolve the obtained 5-methyl-2-nitrophenol in 1.7-2.1L of dehydrated alcohol in a reactor.
- Oxidation: While maintaining the temperature at 55°C and a pressure of 1.2-1.5 MPa, add 2.0-2.5mol of hydrogen peroxide (H_2O_2) with stirring (40-60 rpm).
- Reaction: Continue the reaction for 2 hours.
- Workup: Remove the dehydrated alcohol and excess H_2O_2 .
- Purification: Use steam distillation to remove impurities, which will cause the yellow crystalline product, 3-hydroxy-4-nitrobenzoic acid, to precipitate.
- Drying: Dry the final product.

Quantitative Data:

Parameter	Value (Example 1)	Value (Example 2)	Value (Example 3)	Reference
Purity	92.4%	90.7%	94.7%	[2]
Yield	90.2%	91.8%	95.1%	[2]

Reaction Workflow Diagram:



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Two-step synthesis from m-cresol.

Pathway 3: Nitration using Cerium(IV) Ammonium Nitrate

A milder nitration method utilizes cerium(IV) ammonium nitrate (CAN) as the nitrating agent in an organic solvent. This approach can be advantageous for substrates sensitive to strong acids.

Experimental Protocol:

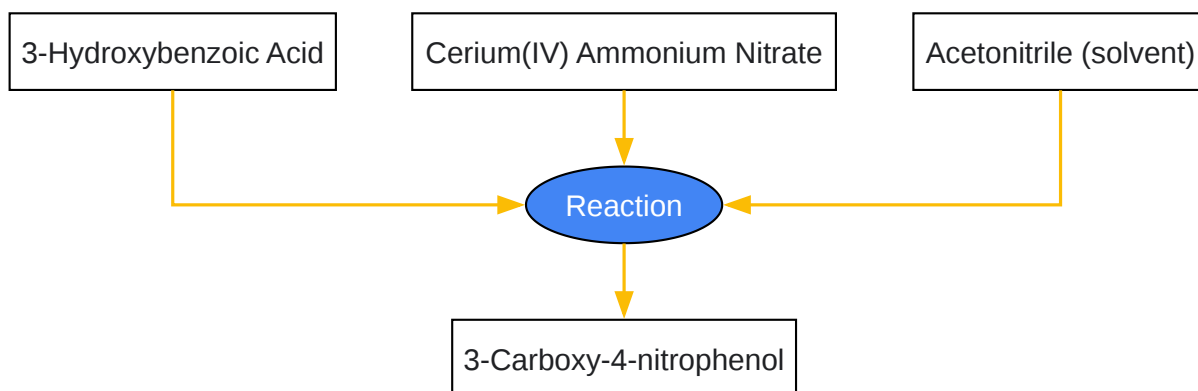
- Dissolution: Dissolve 220mg (1.6mmol) of 3-hydroxybenzoic acid in acetonitrile.
- Nitration: Slowly add 1.26g (2.3mmol) of cerium(IV) ammonium nitrate to the solution in portions.

- Reaction: Stir the reaction mixture at room temperature overnight.
- Quenching: Quench the reaction with water.
- Extraction: Extract the product with ethyl acetate and combine the organic layers.
- Drying and Concentration: Dry the organic phase and concentrate it under reduced pressure.
- Purification: Purify the resulting solid product by column chromatography.[3]

Quantitative Data:

Parameter	Value	Reference
Starting Material	3-Hydroxybenzoic Acid	[3]
Yield	27%	[3]

Reaction Diagram:



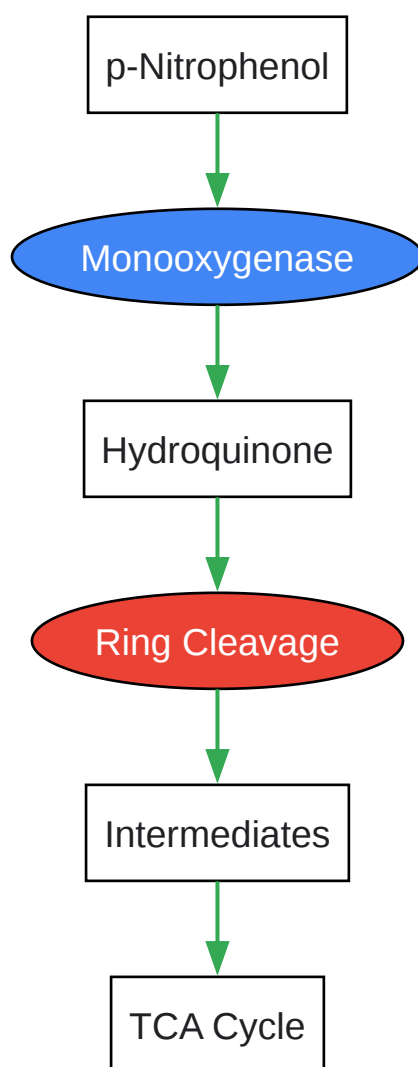
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Nitration using Cerium(IV) Ammonium Nitrate.

Biological Context: A Note on Nitrophenol Degradation

While specific signaling pathways involving 3-carboxy-4-nitrophenol are not extensively documented, the broader class of nitrophenols is known to undergo biodegradation by various microorganisms. These pathways are crucial for the environmental remediation of nitrophenolic compounds. A generalized pathway for the aerobic degradation of a para-nitrophenol is presented below. This typically involves an initial monooxygenase-catalyzed step to remove the nitro group, followed by ring cleavage and further metabolism.

Generalized Biodegradation Pathway of p-Nitrophenol:



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Generalized p-nitrophenol biodegradation.

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